Moguisteine

説明

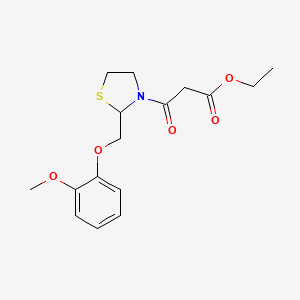

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVIAQNTFPTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869634 |

Source

|

| Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119637-67-1 |

Source

|

| Record name | Moguisteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moguisteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moguisteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOGUISTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moguisteine's Mechanism of Action on Irritant Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moguisteine is a peripherally acting, non-narcotic antitussive agent that has demonstrated efficacy in preclinical and clinical studies for the treatment of cough.[1][2][3] Its mechanism of action is distinct from centrally acting opioids and is primarily attributed to its modulatory effects on peripheral sensory nerves within the airways. This technical guide provides an in-depth exploration of moguisteine's mechanism of action, with a focus on its interaction with irritant receptors. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling pathways. The available evidence strongly suggests that moguisteine exerts its antitussive effects through the inhibition of rapidly adapting receptors (RARs) and the activation of ATP-sensitive potassium (KATP) channels in vagal afferent nerves, which in turn likely modulates the activity of downstream effectors such as transient receptor potential (TRP) channels.[4][5]

Core Mechanism of Action: Peripheral Inhibition of Irritant Receptors

Moguisteine's primary antitussive activity is localized to the peripheral nervous system, specifically targeting the sensory afferent nerves that innervate the airways. Unlike centrally acting antitussives like codeine, moguisteine does not exert its effects on the cough center in the brainstem. This peripheral action is advantageous as it avoids central nervous system side effects such as sedation and addiction potential.

The key targets of moguisteine are irritant receptors, a class of sensory nerve endings in the respiratory tract that are sensitive to both chemical and mechanical stimuli. Among these, rapidly adapting receptors (RARs) have been identified as a significant site of moguisteine's action. RARs are myelinated afferent nerve fibers that are activated by various stimuli, including inhaled irritants, leading to the cough reflex.

Inhibition of Rapidly Adapting Receptors (RARs)

Electrophysiological studies in anesthetized dogs have provided direct evidence of moguisteine's inhibitory effect on RARs. Intravenous administration of moguisteine (200 µg/kg) was shown to decrease the mean activity of tracheobronchial RARs to 75% of the control value. This inhibition of RAR firing is believed to be a cornerstone of moguisteine's ability to suppress cough. Further studies in anesthetized guinea pigs have corroborated these findings, demonstrating that moguisteine reduces the increased discharge of RARs induced by capsaicin aerosol.

Role of ATP-Sensitive Potassium (KATP) Channels

A growing body of evidence points to the involvement of ATP-sensitive potassium (KATP) channels in mediating the effects of moguisteine. KATP channels are present on sensory neurons and their activation leads to potassium efflux, hyperpolarization of the cell membrane, and consequently, a decrease in neuronal excitability.

Pre-treatment with glibenclamide, a KATP channel blocker, has been shown to antagonize the antitussive effects of moguisteine in a dose-dependent manner in guinea pigs. This suggests that moguisteine may act as a KATP channel opener. By activating these channels on vagal afferent nerves, moguisteine likely hyperpolarizes the nerve endings, making them less responsive to tussive stimuli and thereby inhibiting the initiation of the cough reflex.

Quantitative Data Summary

The antitussive efficacy of moguisteine has been quantified in various preclinical models. The following tables summarize the key dose-response data.

Table 1: Antitussive Efficacy of Moguisteine in Guinea Pig Models

| Tussive Agent | Route of Administration | ED50 (mg/kg) | Reference |

| 7.5% Citric Acid Aerosol | Oral (p.o.) | 25.2 | |

| 30 µM Capsaicin Aerosol | Oral (p.o.) | 19.3 | |

| Mechanical Stimulation | Oral (p.o.) | 22.9 | |

| Tracheal Electrical Stimulation | Oral (p.o.) | 12.5 | |

| Capsaicin Aerosol | Subcutaneous (s.c.) | 1 and 5 (dose-dependent reduction) |

Table 2: Antitussive Efficacy of Moguisteine in a Dog Model

| Tussive Agent | Route of Administration | ED50 (mg/kg) | Reference |

| Tracheal Electrical Stimulation | Oral (p.o.) | 17.2 |

Signaling Pathways and Logical Relationships

The proposed mechanism of action of moguisteine involves a signaling cascade that begins with the activation of KATP channels and culminates in the inhibition of irritant receptor signaling.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moguisteine: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of moguisteine on the activity of tracheobronchial rapidly adapting receptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of moguisteine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Moguisteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moguisteine is a peripherally acting, non-narcotic antitussive agent. It has demonstrated efficacy in reducing cough frequency in patients with chronic obstructive pulmonary disease (COPD) and other respiratory conditions. Its mechanism of action is believed to involve the modulation of sensory nerve channels in the airways. This technical guide provides a comprehensive overview of the chemical structure and synthesis of Moguisteine, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure

Moguisteine is a racemic mixture of the ethyl ester of (R,S)-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid.

| Identifier | Value |

| IUPAC Name | ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate[1] |

| Molecular Formula | C₁₆H₂₁NO₅S[1] |

| Molecular Weight | 339.41 g/mol [1] |

| CAS Number | 119637-67-1[1] |

| SMILES | CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC[1] |

A two-dimensional representation of the Moguisteine structure is provided below.

Caption: Chemical structure of Moguisteine.

Synthesis of Moguisteine

A known high-yield and high-purity synthesis of Moguisteine proceeds via a three-step process. An alternative, older method involves the use of the less stable and more expensive ethyl malonyl chloride.

Three-Step Synthesis Pathway

This modern synthesis route offers high yields and purity.

References

The Pharmacological Profile of Moguisteine: A Peripherally Acting Antitussive

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Moguisteine is a novel, non-narcotic, peripherally acting antitussive agent that has demonstrated efficacy comparable to centrally acting agents like codeine and dextromethorphan in preclinical and clinical studies. Its unique mechanism of action, targeting peripheral airway sensory nerves, offers a promising alternative to traditional cough suppressants that are often associated with central nervous system side effects. This technical guide provides an in-depth overview of the pharmacological profile of Moguisteine, with a focus on its antitussive properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed experimental protocols from key studies are provided to facilitate further research and development.

Introduction

Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions.[1] However, chronic or excessive coughing can be debilitating and significantly impact a patient's quality of life.[1] Current antitussive therapies are broadly categorized into centrally and peripherally acting agents.[2] Centrally acting antitussives, such as opioids (e.g., codeine) and dextromethorphan, suppress the cough reflex by acting on the cough center in the brainstem.[2] While effective, their use can be limited by side effects including sedation, constipation, and the potential for abuse.[2]

Moguisteine emerges as a peripherally acting antitussive, offering a targeted approach to cough suppression by modulating the activity of sensory nerves in the airways. This guide synthesizes the current knowledge on Moguisteine, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological actions.

Mechanism of Action

Moguisteine's primary mechanism of action is the inhibition of peripheral afferent nerve activity in the airways, specifically the rapidly adapting irritant receptors (RARs). This action is believed to be mediated, at least in part, through the activation of ATP-sensitive potassium (K-ATP) channels.

Modulation of Airway Sensory Nerves

Studies in anesthetized dogs and guinea pigs have demonstrated that Moguisteine significantly reduces the firing rate of RARs. These receptors are mechanosensitive and chemosensitive nerve endings located in the airway epithelium that are activated by various tussive stimuli, including chemical irritants and mechanical stimulation. By inhibiting the activity of RARs, Moguisteine effectively dampens the initiation of the cough reflex at its origin.

Role of ATP-Sensitive Potassium (K-ATP) Channels

The antitussive effect of Moguisteine is significantly attenuated by the K-ATP channel blocker, glibenclamide. This suggests that Moguisteine, similar to known K-ATP channel openers like pinacidil, exerts its inhibitory effect on sensory nerves through the opening of these channels. Activation of K-ATP channels leads to potassium efflux, hyperpolarization of the nerve membrane, and a subsequent decrease in neuronal excitability, making it more difficult for tussive stimuli to trigger an action potential.

Figure 1: Proposed signaling pathway for Moguisteine's antitussive action.

Preclinical Pharmacology

The antitussive efficacy of Moguisteine has been extensively evaluated in various animal models of cough. These studies have consistently demonstrated its potent cough-suppressant activity, comparable to that of codeine.

Antitussive Efficacy in Animal Models

Moguisteine has been shown to dose-dependently inhibit cough induced by a variety of stimuli in guinea pigs and dogs. The median effective doses (ED50) for Moguisteine and the comparator, codeine, in different cough models are summarized in the table below.

| Cough Model | Species | Moguisteine ED50 (mg/kg, p.o.) | Codeine ED50 (mg/kg, p.o.) | Reference |

| Citric Acid Aerosol (7.5%) | Guinea Pig | 25.2 | 29.2 | |

| Capsaicin Aerosol (30 µM) | Guinea Pig | 19.3 | 15.2 | |

| Mechanical Stimulation of Trachea | Guinea Pig | 22.9 | 26.4 | |

| Electrical Stimulation of Trachea | Guinea Pig | 12.5 | 13.9 | |

| Electrical Stimulation of Trachea | Dog | 17.2 | Not Tested (emetic effect) |

Table 1: Comparative Antitussive Efficacy of Moguisteine and Codeine in Preclinical Models

Detailed Experimental Protocols

-

Animals: Male Dunkin-Hartley guinea pigs (350-400g) are used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Procedure: Conscious, unrestrained guinea pigs are placed individually in a transparent chamber. An aerosol of either 7.5% citric acid or 30 µM capsaicin is generated by an ultrasonic nebulizer and delivered into the chamber for a period of 10 minutes. The number of coughs is counted by a trained observer during the exposure period.

-

Drug Administration: Moguisteine, codeine, or vehicle is administered orally (p.o.) via gavage 60 minutes before the aerosol challenge.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose, and the ED50 value is determined by regression analysis.

Figure 2: Experimental workflow for chemically-induced cough in guinea pigs.

-

Mechanical Stimulation (Guinea Pig): A nylon probe is inserted into the trachea of a conscious guinea pig to gently touch the carina, inducing a cough reflex. The number of coughs within a defined period is counted.

-

Electrical Stimulation (Guinea Pig and Dog): An electrode is surgically implanted on the tracheal mucosa of an anesthetized animal. A train of electrical pulses is delivered to stimulate the afferent nerves and induce coughing. The number of coughs is recorded.

Clinical Pharmacology

Clinical trials have confirmed the antitussive efficacy and safety of Moguisteine in patients with cough associated with various respiratory conditions.

Efficacy in Patients with Chronic Respiratory Diseases

A randomized, double-blind, placebo-controlled, multicenter trial evaluated the efficacy of Moguisteine (200 mg t.i.d. for four days) in 87 patients with persistent cough associated with chronic respiratory disorders such as COPD, respiratory tract neoplasms, and pulmonary fibrosis.

| Parameter | Moguisteine (n=42) | Placebo (n=45) | p-value | Reference |

| Reduction in number of coughs (8-10 a.m., Day 4 vs. Day 1) | 42% | 14% | 0.028 |

Table 2: Efficacy of Moguisteine in Patients with Chronic Cough

The study also reported a greater reduction in both daytime and nighttime cough frequency with Moguisteine compared to placebo, as assessed by ladder scale scores.

Another multicenter, double-blind, parallel-group study compared Moguisteine (100 mg t.i.d.) with codeine (15 mg and 30 mg t.i.d.) for two days in 119 patients with chronic cough.

| Parameter | Moguisteine (100 mg) | Codeine (15 mg) | Codeine (30 mg) | Reference |

| % Reduction in morning coughs (6h post-dose) | 21% | 28% | 29% | |

| % Reduction in nocturnal coughs (per hour) | 33% | 46% | 52% |

Table 3: Comparative Efficacy of Moguisteine and Codeine in Chronic Cough While the differences between treatments were not statistically significant, the study concluded that Moguisteine has an antitussive activity similar to that of codeine at the tested doses.

Clinical Trial Protocol Synopsis

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: Patients with persistent dry or slightly productive cough associated with chronic respiratory disorders (e.g., COPD, pulmonary fibrosis).

-

Inclusion Criteria: Age >18 years, clinical diagnosis of a chronic respiratory disease, persistent cough for at least two weeks.

-

Exclusion Criteria: Productive cough with significant sputum, acute respiratory infection, use of other antitussive medications.

-

Intervention: Moguisteine suspension (200 mg) or matching placebo administered three times daily for four days.

-

Primary Efficacy Endpoint: Change in the number of coughs during a specified time interval (e.g., 8-10 a.m.) from baseline to the end of treatment.

-

Secondary Endpoints: Subjective assessment of cough frequency and severity using visual analog scales (VAS) or ladder scales, assessment of sleep disturbance due to cough.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests.

Pharmacokinetics and Metabolism

Moguisteine is rapidly and extensively metabolized after oral administration, with no unchanged drug detected in plasma. The primary and active metabolite is M1, the free carboxylic acid of Moguisteine.

Pharmacokinetic Parameters of the Active Metabolite M1

A study in healthy Chinese subjects after a single oral dose of Moguisteine provided the following pharmacokinetic parameters for the active metabolite M1.

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 2.83 ± 0.89 | |

| Tmax (h) | 1.3 ± 0.5 | |

| AUC0-t (µg·h/mL) | 7.98 ± 2.15 | |

| t1/2 (h) | 1.65 ± 0.43 |

Table 4: Pharmacokinetic Parameters of M1 in Healthy Volunteers

Analytical Methodology for M1 Quantification

A sensitive and reproducible liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed for the determination of M1 in human plasma and urine.

-

Instrumentation: LC-ESI-MS system.

-

Chromatography: Diamonsil® C18(2) column (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% formic acid-acetonitrile (57:43, v/v).

-

Detection: Selected ion monitoring (SIM) mode.

-

Sample Preparation (Plasma): Acidification with formic acid followed by protein precipitation with acetonitrile.

-

Sample Preparation (Urine): Dilution with blank urine.

-

Calibration Range: 0.02 to 8 µg/mL.

References

Moguisteine: A Peripherally Acting Non-Narcotic Antitussive Agent - A Technical Guide

Abstract

Moguisteine is a novel, peripherally acting, non-narcotic antitussive agent that has demonstrated efficacy in preclinical and clinical studies for the treatment of cough associated with various respiratory conditions.[1][2] This technical guide provides an in-depth overview of Moguisteine, focusing on its mechanism of action, summarizing key experimental data, and detailing the methodologies used in its evaluation. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of Moguisteine.

Introduction

Cough is a primary symptom of numerous respiratory diseases, and while it serves as a protective reflex, persistent coughing can significantly impair quality of life.[3] Traditional antitussive therapies often involve centrally acting opioids, which can be associated with undesirable side effects. Moguisteine represents a promising alternative, offering a peripherally mediated mechanism of action that avoids the central nervous system effects of narcotic antitussives.[4][5] It was discovered during the screening of thiazolidine derivatives for expectorant properties and was identified as a potent cough suppressant.

Mechanism of Action

Moguisteine's antitussive effect is primarily mediated through its action in the peripheral airways, without involving opioid receptors or the central cough center. The proposed mechanisms include:

-

Inhibition of Rapidly Adapting Receptors (RARs): Moguisteine has been shown to decrease the activity of rapidly adapting irritant receptors (RARs) in the tracheobronchial tree. These receptors are mechanosensitive nerve endings that play a crucial role in initiating the cough reflex in response to various stimuli.

-

Modulation of ATP-Sensitive Potassium (K-ATP) Channels: It is suggested that Moguisteine's mechanism may involve the activation of ATP-sensitive potassium channels, contributing to its inhibitory effect on airway sensory nerves.

-

Anti-inflammatory Properties: In addition to its direct effects on neural pathways, Moguisteine has demonstrated anti-inflammatory activity in preclinical models, which may contribute to its overall therapeutic benefit in cough associated with airway inflammation.

The following diagram illustrates the proposed signaling pathway for Moguisteine's antitussive action.

Preclinical Data

Moguisteine has been extensively evaluated in various animal models of cough, consistently demonstrating potent antitussive activity.

Efficacy in Chemically-Induced Cough Models

Moguisteine has been shown to dose-dependently inhibit cough induced by various chemical irritants in guinea pigs.

| Tussive Agent | Moguisteine ED50 (p.o.) | Codeine ED50 (p.o.) | Reference |

| 7.5% Citric Acid Aerosol | 25.2 mg/kg | 29.2 mg/kg | |

| 30 µM Capsaicin Aerosol | 19.3 mg/kg | 15.2 mg/kg |

Efficacy in Mechanically and Electrically-Induced Cough Models

The antitussive effect of Moguisteine extends to non-chemical stimuli, indicating a broad mechanism of action.

| Stimulation Method | Species | Moguisteine ED50 (p.o.) | Codeine ED50 (p.o.) | Reference |

| Mechanical Stimulation | Guinea Pig | 22.9 mg/kg | 26.4 mg/kg | |

| Tracheal Electrical Stimulation | Guinea Pig | 12.5 mg/kg | 13.9 mg/kg | |

| Tracheal Electrical Stimulation | Dog | 17.2 mg/kg | Not Tested |

Effects on Airway Receptors

Direct electrophysiological studies have confirmed the inhibitory effect of Moguisteine on airway sensory nerves.

| Species | Receptor Type | Moguisteine Administration | Effect | Reference |

| Dog | Tracheobronchial RARs | 200 µg/kg i.v. | Decreased mean activity to 75% of control | |

| Guinea Pig | Lung RARs | 20 µg/kg i.v. | Decreased spontaneous firing | |

| Guinea Pig | Lung RARs | 200 mg/kg i.g. | Reduced increased discharge due to capsaicin aerosol |

Clinical Data

Clinical trials have evaluated the efficacy and safety of Moguisteine in patients with cough from various respiratory diseases.

Placebo-Controlled Studies

| Indication | Moguisteine Dose | Treatment Duration | Key Finding | Reference |

| Chronic Respiratory Disorders | 200 mg t.i.d. | 4 days | 42% reduction in morning coughs vs 14% with placebo (p=0.028) | |

| Chronic Respiratory Disorders | 200 mg t.i.d. | 4 days | Greater reduction in daytime and nighttime cough frequency vs placebo |

Comparator Studies

| Comparator | Moguisteine Dose | Comparator Dose | Indication | Key Finding | Reference |

| Codeine Phosphate | 100 mg t.i.d. | 15 mg & 30 mg t.i.d. | Chronic Cough | Similar improvement in cough symptoms across all groups | |

| Dextromethorphan | 200 mg t.i.d. | 30 mg t.i.d. | Persistent Cough | Both drugs were equally effective |

Experimental Protocols

Chemically-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive effect of Moguisteine against cough induced by chemical irritants.

Methodology:

-

Conscious guinea pigs are placed in a whole-body plethysmograph.

-

A baseline cough frequency is established.

-

Animals are orally administered Moguisteine, a comparator drug (e.g., codeine), or vehicle.

-

After a set pre-treatment time, the animals are exposed to an aerosol of a tussive agent (e.g., 7.5% citric acid or 30 µM capsaicin) for a defined period.

-

The number of coughs is recorded during and immediately after exposure.

-

The percentage inhibition of the cough reflex is calculated relative to the vehicle-treated group.

The following diagram outlines the general experimental workflow for evaluating antitussive agents.

Electrophysiological Recording of RARs in Dogs

Objective: To directly measure the effect of Moguisteine on the activity of rapidly adapting receptors.

Methodology:

-

Dogs are anesthetized, paralyzed, and artificially ventilated.

-

Single-unit action potentials from tracheobronchial RARs are recorded from the peripheral cut end of the right vagus nerve.

-

Baseline receptor activity is recorded.

-

Moguisteine (e.g., 200 µg/kg i.v. in a vehicle such as DMSO) or vehicle alone is administered.

-

Receptor activity is recorded at multiple time points post-administration (e.g., 2, 5, 10, 15, 20, 30, and 45 minutes).

-

Changes in the firing frequency of the RARs are analyzed to determine the effect of the drug.

Clinical Trial in Patients with Chronic Cough

Objective: To assess the efficacy and safety of Moguisteine in a clinical setting.

Methodology:

-

A multicenter, double-blind, randomized, placebo- or active-controlled, parallel-group study design is employed.

-

Patients with chronic, dry, or slightly productive cough associated with respiratory disorders are enrolled.

-

Patients are randomly assigned to receive Moguisteine, placebo, or a comparator drug (e.g., codeine) for a specified duration.

-

Efficacy is assessed by objective measures (e.g., recording the number of coughs over a set period) and subjective measures (e.g., patient-reported visual analogue scales for cough frequency and severity).

-

Safety is monitored through the recording of adverse events and laboratory tests.

Safety and Tolerability

Across clinical trials, Moguisteine has been generally well-tolerated. No serious adverse events have been reported, and laboratory tests have not indicated any functional or toxic effects on specific organs. The incidence of adverse events with Moguisteine has been comparable to or lower than that of active comparators like codeine.

Conclusion

Moguisteine is a peripherally acting, non-narcotic antitussive with a well-documented efficacy and safety profile in both preclinical and clinical studies. Its unique mechanism of action, primarily involving the inhibition of rapidly adapting receptors in the airways, distinguishes it from centrally acting agents. The data summarized in this technical guide support the continued investigation and development of Moguisteine as a valuable therapeutic option for the management of cough.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of moguisteine, a peripheral nonnarcotic antitussive agent, on airway inflammation in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moguisteine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

Moguisteine's Interaction with ATP-Sensitive Potassium Channels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moguisteine, a non-narcotic, peripherally acting antitussive agent, has demonstrated efficacy in preclinical models of cough. Emerging evidence strongly suggests that its mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in airway sensory nerves. This technical guide provides a comprehensive overview of the current understanding of Moguisteine's effects on these channels, consolidating key quantitative data, detailing experimental methodologies from pivotal studies, and illustrating the proposed signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts in the field of respiratory medicine.

Introduction

Moguisteine is a thiazolidine derivative with established antitussive properties.[1] Unlike centrally acting cough suppressants, Moguisteine is believed to exert its effects peripherally, thereby avoiding common side effects such as sedation and addiction.[1] The primary hypothesis for its mechanism of action centers on the opening of ATP-sensitive potassium (K-ATP) channels, which are crucial regulators of cell membrane excitability.[2]

K-ATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. These channels link the metabolic state of a cell to its electrical activity, opening in response to a decrease in intracellular ATP. In sensory neurons, the opening of K-ATP channels leads to membrane hyperpolarization, which reduces neuronal excitability and subsequent neurotransmitter release. This guide will delve into the evidence supporting Moguisteine's role as a K-ATP channel opener and its implications for cough suppression.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies investigating the effects of Moguisteine and related compounds on cough reflexes. These studies primarily utilized a capsaicin-induced cough model in guinea pigs.

Table 1: Effect of Moguisteine on Capsaicin-Induced Cough in Guinea Pigs

| Treatment | Dose (subcutaneous) | Mean Number of Coughs | Percentage Inhibition |

| Vehicle | - | 8.5 ± 0.5 | - |

| Moguisteine | 1 mg/kg | 5.2 ± 0.6 | 38.8% |

| Moguisteine | 5 mg/kg | 2.8 ± 0.4 | 67.1% |

Data extracted from Morita and Kamei, 2000.

Table 2: Effect of the K-ATP Channel Blocker Glibenclamide on the Antitussive Effect of Moguisteine

| Pre-treatment (intraperitoneal) | Treatment (subcutaneous) | Dose | Mean Number of Coughs |

| Vehicle | Vehicle | - | 8.3 ± 0.4 |

| Vehicle | Moguisteine | 5 mg/kg | 2.9 ± 0.5 |

| Glibenclamide | Moguisteine | 3 mg/kg + 5 mg/kg | 5.1 ± 0.6 |

| Glibenclamide | Moguisteine | 10 mg/kg + 5 mg/kg | 7.9 ± 0.7 |

Data extracted from Morita and Kamei, 2000.

Table 3: Comparative Effects of the K-ATP Channel Opener Pinacidil

| Treatment | Dose (subcutaneous) | Mean Number of Coughs | Percentage Inhibition |

| Vehicle | - | 8.6 ± 0.4 | - |

| Pinacidil | 1 mg/kg | 4.8 ± 0.5 | 44.2% |

| Pinacidil | 5 mg/kg | 2.1 ± 0.3 | 75.6% |

Data extracted from Morita and Kamei, 2000.

Table 4: Effect of Glibenclamide on the Antitussive Effect of Pinacidil

| Pre-treatment (intraperitoneal) | Treatment (subcutaneous) | Dose | Mean Number of Coughs |

| Vehicle | Vehicle | - | 8.4 ± 0.3 |

| Vehicle | Pinacidil | 5 mg/kg | 2.2 ± 0.4 |

| Glibenclamide | Pinacidil | 3 mg/kg + 5 mg/kg | 4.9 ± 0.6 |

| Glibenclamide | Pinacidil | 10 mg/kg + 5 mg/kg | 7.6 ± 0.5 |

Data extracted from Morita and Kamei, 2000.

Experimental Protocols

The primary experimental model used to elucidate Moguisteine's mechanism of action is the capsaicin-induced cough model in guinea pigs.

Capsaicin-Induced Cough Model in Guinea Pigs

Objective: To assess the antitussive effects of Moguisteine by measuring the reduction in cough frequency induced by a chemical irritant.

Animals: Male Hartley guinea pigs (250-300 g) are used.

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.

-

Drug Administration:

-

Moguisteine or Pinacidil is administered subcutaneously (s.c.).

-

Glibenclamide is administered intraperitoneally (i.p.) 30 minutes prior to the administration of Moguisteine or Pinacidil.

-

-

Cough Induction:

-

60 minutes after Moguisteine or Pinacidil administration, the animals are placed in a whole-body plethysmograph box.

-

An aerosol of capsaicin (30 µM) is delivered into the box for 3 minutes using an ultrasonic nebulizer.

-

-

Data Recording:

-

The number of coughs is recorded for 5 minutes from the start of the capsaicin inhalation.

-

Coughing is identified by the characteristic explosive sound and a sharp thoracoabdominal movement.

-

Materials:

-

Moguisteine

-

Pinacidil

-

Glibenclamide

-

Capsaicin

-

Vehicle solutions (e.g., saline, dimethyl sulfoxide)

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Moguisteine's Antitussive Action

The available evidence suggests that Moguisteine acts as a K-ATP channel opener on peripheral sensory nerves in the airways. The proposed signaling pathway is as follows:

Caption: Proposed mechanism of Moguisteine's antitussive effect.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for the in vivo experiments described in the literature.

Caption: Experimental workflow for assessing Moguisteine's antitussive effect.

Discussion and Future Directions

The current body of research strongly supports the hypothesis that Moguisteine's antitussive effects are mediated through the activation of ATP-sensitive potassium channels. The antagonism of its effects by the K-ATP channel blocker glibenclamide provides compelling, albeit indirect, evidence for this mechanism. However, several key areas require further investigation to provide a more complete understanding of Moguisteine's molecular pharmacology.

Direct Electrophysiological Evidence: To date, there is a lack of published data from direct electrophysiological studies, such as patch-clamp recordings, demonstrating Moguisteine's effect on K-ATP channel currents in sensory neurons or recombinant channel systems. Such studies would be invaluable in confirming direct channel activation, determining the dose-response relationship at the cellular level, and characterizing the kinetics of channel modulation.

Molecular Binding Site: The specific subunit(s) of the K-ATP channel (Kir6.x or SURx) with which Moguisteine interacts remains to be identified. Binding assays and studies using chimeric or mutated channel subunits could elucidate the molecular determinants of Moguisteine's action. Understanding the binding site would be critical for the rational design of more potent and selective K-ATP channel openers.

Intracellular Signaling: It is currently unknown whether Moguisteine binds directly to the K-ATP channel complex or if its effects are mediated through an intracellular signaling cascade. Investigating potential second messenger pathways could provide a more nuanced understanding of its mechanism of action.

Conclusion

Moguisteine is a promising peripherally acting antitussive agent with a mechanism of action that is strongly suggested to involve the activation of ATP-sensitive potassium channels. The quantitative data from in vivo studies, coupled with the detailed experimental protocols, provide a solid foundation for its further development. The key future research directions outlined in this guide, particularly the need for direct electrophysiological and molecular binding studies, will be crucial in fully elucidating its therapeutic potential and in the discovery of novel K-ATP channel modulators for the treatment of cough and other respiratory disorders.

References

In-Vitro Characterization of Moguisteine's Antitussive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moguisteine is a peripherally acting, non-narcotic antitussive agent that has demonstrated efficacy in various preclinical models of cough.[1][2] Its mechanism of action is distinct from that of opioid-based cough suppressants, positioning it as a potentially safer therapeutic alternative. This technical guide provides a comprehensive overview of the in-vitro characterization of Moguisteine's antitussive properties, with a focus on its molecular targets and effects on airway sensory nerves. While detailed proprietary research data remains unpublished, this document synthesizes the available scientific literature to outline the key mechanisms of action, relevant experimental protocols, and quantitative data from preclinical studies. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating novel peripherally acting antitussive agents.

Mechanism of Action: Targeting Peripheral Sensory Nerves

Moguisteine exerts its antitussive effects by modulating the activity of peripheral sensory nerves in the airways, thereby reducing the signaling cascade that leads to the cough reflex.[1][2] Unlike centrally acting agents like codeine or dextromethorphan, Moguisteine does not cross the blood-brain barrier to a significant extent and shows no efficacy when administered directly into the central nervous system.[1] The primary mechanism elucidated to date involves the activation of ATP-sensitive potassium (KATP) channels on airway sensory neurons.

Activation of ATP-Sensitive Potassium (KATP) Channels

In-vivo studies have strongly implicated the opening of KATP channels as the core mechanism behind Moguisteine's antitussive activity. The activation of these channels on sensory nerve endings leads to potassium efflux, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state increases the threshold for firing action potentials, thereby making the sensory nerves less responsive to tussive stimuli.

The involvement of KATP channels is substantiated by studies where the antitussive effect of Moguisteine was significantly attenuated by the pre-administration of glibenclamide, a well-characterized KATP channel blocker.

Inhibition of Rapidly Adapting Receptors (RARs)

Moguisteine has been shown to decrease the excitatory response of rapidly adapting receptors (RARs) to cough-inducing stimuli such as capsaicin. RARs are myelinated sensory nerve endings located in the airway epithelium that are sensitive to mechanical stimuli and chemical irritants. By dampening the responsiveness of these receptors, Moguisteine effectively reduces the afferent signals that trigger the cough reflex.

Quantitative Data

The publicly available quantitative data for Moguisteine's antitussive efficacy is primarily derived from in-vivo studies in animal models. These studies have established the dose-dependent inhibition of cough in response to various stimuli.

| Animal Model | Cough Stimulus | Route of Administration | ED50 (mg/kg) | Reference |

| Guinea Pig | Citric Acid Aerosol (7.5%) | Oral (p.o.) | 25.2 | |

| Guinea Pig | Capsaicin Aerosol (30 µM) | Oral (p.o.) | 19.3 | |

| Guinea Pig | Mechanical Stimulation | Oral (p.o.) | 22.9 | |

| Guinea Pig | Tracheal Electrical Stimulation | Oral (p.o.) | 12.5 | |

| Guinea Pig | Citric Acid Aerosol (7.5%) | Intravenous (i.v.) | 0.55 | |

| Dog | Tracheal Electrical Stimulation | Oral (p.o.) | 17.2 |

Experimental Protocols for In-Vitro Characterization

While specific in-vitro protocols for Moguisteine are not detailed in the available literature, the following standard methodologies would be employed to characterize its properties.

Electrophysiological Assessment of Sensory Neuron Excitability

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effects of a compound on ion channel activity and neuronal excitability.

-

Cell Preparation: Dorsal root ganglion (DRG) or nodose ganglion neurons, which give rise to airway sensory nerves, are isolated from a suitable animal model (e.g., guinea pig). The ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension. The neurons are then plated on coated coverslips and cultured for a short period to allow for recovery and adherence.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed on individual sensory neurons. This configuration allows for the control of the cell's membrane potential (voltage-clamp) or the measurement of its voltage changes in response to current injection (current-clamp).

-

Experimental Procedure:

-

Establish a stable whole-cell recording from a sensory neuron.

-

In voltage-clamp mode, apply voltage steps to elicit potassium currents. Perfuse Moguisteine onto the cell and observe for changes in outward potassium currents, indicative of KATP channel opening.

-

To confirm the involvement of KATP channels, co-administer Moguisteine with a KATP channel blocker like glibenclamide to see if the effect is reversed.

-

In current-clamp mode, inject depolarizing current steps to elicit action potentials. Apply Moguisteine and observe for a decrease in firing frequency or an increase in the current required to elicit an action potential, which would indicate a reduction in neuronal excitability.

-

To investigate the effect on capsaicin-sensitive neurons, first identify these neurons by a brief application of capsaicin and then proceed with the Moguisteine application.

-

KATP Channel Functional Assays

Biochemical assays can be used to assess the activity of KATP channels in a higher-throughput manner.

-

Rubidium Efflux Assay: This assay measures the efflux of Rubidium ions (Rb+), a surrogate for K+, through potassium channels.

-

Culture cells expressing KATP channels (e.g., primary sensory neurons or a cell line stably expressing the relevant KATP channel subunits).

-

Load the cells with 86Rb+.

-

Wash the cells and then incubate them with Moguisteine.

-

Collect the supernatant at various time points and measure the amount of 86Rb+ that has effluxed from the cells using a scintillation counter. An increase in 86Rb+ efflux in the presence of Moguisteine would indicate KATP channel opening.

-

In-Vitro Airway Smooth Muscle Contraction Assay

This assay can be used to determine if Moguisteine has any direct effects on airway smooth muscle tone.

-

Tissue Preparation: A section of the trachea is excised from a guinea pig and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

-

Measurement of Contraction: The tracheal rings are connected to an isometric force transducer to record changes in muscle tension.

-

Experimental Procedure:

-

Induce a stable contraction of the tracheal rings using a contractile agent such as acetylcholine or histamine.

-

Add cumulative concentrations of Moguisteine to the organ bath and record any changes in tension. A decrease in tension would indicate a relaxant effect.

-

While Moguisteine is primarily thought to act on nerves, this experiment would rule out any significant direct effects on the smooth muscle itself.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Moguisteine and a general workflow for its in-vitro characterization.

Caption: Proposed signaling pathway of Moguisteine's antitussive action.

Caption: General experimental workflow for in-vitro characterization.

Conclusion

Moguisteine represents a significant departure from traditional centrally acting antitussives. Its peripheral mechanism of action, primarily through the activation of KATP channels on airway sensory nerves, offers a promising avenue for the development of effective and well-tolerated cough therapies. While detailed in-vitro quantitative data and specific protocols are not extensively available in the public domain, the established mechanism provides a solid framework for further investigation. The experimental approaches outlined in this guide serve as a blueprint for the in-vitro characterization of Moguisteine and other novel peripherally acting antitussive candidates, facilitating a deeper understanding of their pharmacology and potential clinical utility. Future research should focus on detailed electrophysiological studies to quantify the effects of Moguisteine on specific ion channel currents and on binding studies to determine its affinity for the KATP channel subunits expressed in sensory neurons.

References

Moguisteine in Early-Phase Clinical Development for Cough: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moguisteine is a peripherally acting, non-narcotic antitussive agent that has been investigated for the symptomatic relief of cough. Unlike centrally acting antitussives, such as opioids, moguisteine is not associated with central nervous system side effects like sedation or addiction.[1][2] Its proposed mechanism of action involves the modulation of sensory nerve activity in the airways.[1][3] This technical guide provides an in-depth overview of the early-phase clinical studies on moguisteine, with a focus on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

Pharmacokinetics and Metabolism

Moguisteine is rapidly and extensively metabolized to its main active metabolite, M1.[4] The parent compound is not detectable in plasma or urine following oral administration. Therefore, the pharmacokinetic profile of moguisteine is characterized by the kinetics of M1.

A study in healthy Chinese volunteers investigated the single- and multiple-dose pharmacokinetics of M1 following oral administration of moguisteine.

Experimental Protocol: Pharmacokinetic Study

A randomized, open-label, single-dose, 3-period, 3-way crossover study was conducted with 12 healthy Chinese subjects (6 male, 6 female). Participants received single doses of 100 mg, 200 mg, and 400 mg of moguisteine with a 24-hour washout period between each dose. For the multiple-dose phase, subjects received 200 mg of moguisteine three times daily for five consecutive days. Blood and urine samples were collected at various time points to determine the concentration of the active metabolite M1 using HPLC-tandem mass spectrometry and HPLC-UV, respectively.

Table 1: Pharmacokinetic Parameters of Moguisteine's Active Metabolite (M1) in Healthy Chinese Volunteers (Single Dose)

| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose |

| Cmax (ng/mL) | 143.2 ± 41.7 | 195.4 ± 48.9 | 289.6 ± 78.3 |

| Tmax (h) | 0.8 ± 0.3 | 0.9 ± 0.4 | 0.9 ± 0.3 |

| AUC₀₋₁₀ (ng·h/mL) | 310.8 ± 80.5 | 543.7 ± 143.2 | 1056.2 ± 284.1 |

| t½ (h) | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.3 ± 0.2 |

Table 2: Pharmacokinetic Parameters of Moguisteine's Active Metabolite (M1) in Healthy Chinese Volunteers (Multiple Dose - 200 mg t.i.d.)

| Parameter | Value |

| Cmax,ss (ng/mL) | 276.5 ± 68.4 |

| Tmax,ss (h) | 1.5 ± 0.5 |

| AUCss (ng·h/mL) | 643.8 ± 159.7 |

| t½ (h) | 1.57 |

| Accumulation Ratio | 0.87 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cmax,ss: Maximum steady-state plasma concentration; Tmax,ss: Time to reach maximum steady-state plasma concentration; AUCss: Area under the curve at steady state.

The pharmacokinetic data indicate that M1 is rapidly absorbed, with a time to peak concentration of approximately 0.5-1.0 hour after a single dose and 1.5 hours after multiple doses. The elimination half-life is short, ranging from 0.91 to 1.54 hours for single doses and 1.57 hours for multiple doses. The area under the curve (AUC) increased in a dose-proportional manner, while the maximum concentration (Cmax) increased less than proportionally with the dose. No accumulation of M1 was observed after multiple doses. Approximately 34.0% of the M1 metabolite was recovered in the urine 24 hours after a single 200 mg dose.

Mechanism of Action

The antitussive effect of moguisteine is believed to be mediated through the activation of ATP-sensitive potassium (K-ATP) channels in the airways.

Proposed Signaling Pathway

Caption: Proposed mechanism of Moguisteine's antitussive action.

This activation of K-ATP channels leads to an efflux of potassium ions from the sensory nerve cells, resulting in hyperpolarization of the cell membrane. This hyperpolarized state makes the sensory nerves less excitable and therefore less likely to respond to tussive stimuli, ultimately leading to a reduction in the cough reflex. Pre-clinical studies have shown that the antitussive effect of moguisteine can be blocked by glibenclamide, a known K-ATP channel blocker, further supporting this proposed mechanism.

Early-Phase Clinical Efficacy and Safety

Several early-phase clinical trials have evaluated the efficacy and safety of moguisteine for the treatment of cough associated with various respiratory conditions.

Placebo-Controlled Study in Chronic Respiratory Diseases

A multicentre, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of moguisteine in 87 patients with persistent cough associated with chronic respiratory disorders, including chronic obstructive pulmonary disease (COPD), cough of unknown etiology, respiratory tract malignant neoplasms, and pulmonary fibrosis.

-

Study Design: Randomized, double-blind, placebo-controlled, multicentre trial.

-

Patient Population: 87 patients with persistent dry or slightly productive cough associated with chronic respiratory disorders. 42 patients were randomized to receive moguisteine and 45 to placebo.

-

Dosing Regimen: Moguisteine 200 mg (as a 20 mg/mL suspension) or placebo administered three times daily for four days.

-

Efficacy Assessment: The primary efficacy endpoint was the change in the number of coughs during a 2-hour period (8-10 a.m.) on day four compared to day one. Secondary endpoints included patient and investigator assessments of cough frequency and severity using a ladder scale.

-

Safety Assessment: Monitoring of adverse events and laboratory tests.

Table 3: Efficacy of Moguisteine in Patients with Cough Associated with Chronic Respiratory Diseases

| Outcome | Moguisteine (n=42) | Placebo (n=45) | p-value |

| Reduction in cough count (8-10 a.m., Day 4 vs. Day 1) | 42% | 14% | 0.028 |

The study found that moguisteine at a dose of 200 mg three times daily significantly reduced cough frequency compared to placebo. The reduction in cough count was 42% in the moguisteine group versus 14% in the placebo group. Moguisteine was also reported to be well-tolerated, with no serious adverse events reported.

Comparative Study with Codeine

The efficacy and safety of moguisteine were also compared to codeine phosphate in a multicentre, double-blind, parallel-group study involving 119 patients with chronic cough.

-

Study Design: Multicentre, double-blind, parallel-group study.

-

Patient Population: 119 patients with chronic, dry, or slightly productive cough associated with various respiratory disorders.

-

Dosing Regimen: Moguisteine 100 mg t.i.d., codeine phosphate 15 mg t.i.d., or codeine phosphate 30 mg t.i.d. for two days.

-

Efficacy Assessment: Percentage reduction in the number of morning and nocturnal coughs compared to baseline. Subjective assessments of cough frequency, intensity, and sleep disturbance using visual analogue scales.

-

Safety Assessment: Monitoring of adverse events.

Table 4: Comparative Efficacy of Moguisteine and Codeine in Patients with Chronic Cough

| Outcome | Moguisteine 100 mg t.i.d. | Codeine 15 mg t.i.d. | Codeine 30 mg t.i.d. |

| Reduction in morning coughs (%) | 21% | 28% | 29% |

| Reduction in nocturnal coughs (%) | 33% | 46% | 52% |

The results of this study suggested that moguisteine at a dose of 100 mg t.i.d. has a similar antitussive activity to codeine at doses of 15-30 mg t.i.d., with the differences between the treatments not being statistically significant. Moguisteine was well-tolerated, with fewer adverse events reported compared to the higher dose of codeine.

Conclusion

Early-phase clinical studies suggest that moguisteine is a promising, peripherally acting antitussive agent with a favorable safety and tolerability profile. Its mechanism of action, involving the activation of ATP-sensitive potassium channels, offers a distinct advantage over centrally acting agents. The pharmacokinetic profile of its active metabolite, M1, is characterized by rapid absorption and elimination, with no evidence of accumulation. Clinical efficacy has been demonstrated in patients with cough associated with chronic respiratory diseases, with an antitussive effect comparable to that of codeine. Further larger-scale clinical trials would be necessary to fully establish its role in the management of cough.

References

- 1. Single- and multiple-dose pharmacokinetics of the peripheral non-narcotic antitussive moguisteine in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Moguisteine's Role in Respiratory Therapeutics: A Critical Evaluation of its Cholinergic Antagonism

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Moguisteine, a peripherally acting, non-narcotic antitussive agent. While initially classified by some sources as an acetylcholine antagonist, a closer examination of the available preclinical and clinical data suggests a more complex mechanism of action that may not involve direct antagonism of acetylcholine-induced bronchoconstriction. This document summarizes the quantitative data from key studies, details the experimental protocols employed, and visualizes the proposed signaling pathways and experimental workflows to offer a comprehensive understanding of Moguisteine's therapeutic potential in respiratory diseases.

Executive Summary

Moguisteine has demonstrated efficacy as a cough suppressant in various preclinical models and in clinical trials involving patients with chronic respiratory diseases.[1][2][3] Its primary mechanism is believed to be the modulation of peripheral sensory nerves in the airways, specifically the rapidly adapting receptors (RARs), leading to a reduction in the cough reflex.[4] Another proposed mechanism involves the activation of ATP-sensitive potassium channels.[2]

Crucially, direct evidence supporting its function as a classical acetylcholine antagonist at the muscarinic receptors responsible for airway smooth muscle contraction is lacking. In fact, a key study demonstrated that Moguisteine was ineffective at inhibiting bronchoconstriction induced by acetylcholine. This finding challenges the simplistic classification of Moguisteine as a direct acetylcholine antagonist and points towards alternative or indirect mechanisms for its observed therapeutic effects. This guide will delve into the evidence to provide a nuanced perspective on its pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on Moguisteine.

Table 1: Preclinical Efficacy of Moguisteine as an Antitussive Agent

| Experimental Model | Species | Cough Stimulus | Moguisteine ED₅₀ (p.o.) | Comparator ED₅₀ (p.o.) | Reference |

| Conscious Guinea Pigs | Guinea Pig | 7.5% Citric Acid Aerosol | 25.2 mg/kg | Codeine: 29.2 mg/kg | |

| Conscious Guinea Pigs | Guinea Pig | 30 µM Capsaicin Aerosol | 19.3 mg/kg | Codeine: 15.2 mg/kg | |

| Conscious Guinea Pigs | Guinea Pig | Mechanical Stimulation | 22.9 mg/kg | Codeine: 26.4 mg/kg | |

| Anesthetized Guinea Pigs | Guinea Pig | Tracheal Electrical Stimulation | 12.5 mg/kg | Codeine: 13.9 mg/kg | |

| Anesthetized Dogs | Dog | Tracheal Electrical Stimulation | 17.2 mg/kg | N/A (Codeine emetic) | |

| Conscious Guinea Pigs | Guinea Pig | 7.5% Citric Acid Aerosol | 0.55 mg/kg (i.v.) | N/A |

Table 2: Clinical Efficacy of Moguisteine in Patients with Chronic Cough

| Study Design | Patient Population | Moguisteine Dose | Primary Outcome | Result | Reference |

| Double-blind, placebo-controlled | Chronic respiratory disorders (COPD, etc.) | 200 mg t.i.d. | Reduction in cough count (day 4 vs day 1) | 42% reduction with Moguisteine vs 14% with placebo (p=0.028) | |

| Double-blind, parallel group | Chronic cough | 100 mg t.i.d. | Reduction in morning coughs (6h post-dose) | 21% reduction (non-significant difference vs codeine) | |

| Double-blind, randomized controlled trial | COPD | 200 mg t.i.d. | Reduction in cough frequency | Significant reduction compared to placebo |

Critical Evaluation of Acetylcholine Antagonism

The assertion that Moguisteine is an acetylcholine antagonist requires careful scrutiny. While one source makes this direct claim, a pivotal study by Gallico et al. (1996) provides contradictory evidence. In this study, Moguisteine was tested for its ability to inhibit bronchoconstriction induced by various agents, including acetylcholine, in guinea pigs. The results clearly showed that Moguisteine was "ineffective against bronchoconstriction as induced by ACh, H, and PAF".

This suggests that Moguisteine does not act as a competitive antagonist at the muscarinic acetylcholine receptors on airway smooth muscle, which are primarily responsible for cholinergic bronchoconstriction. The cholinergic system in the airways is a key regulator of bronchomotor tone and mucus secretion, and antagonists of this system (anticholinergics) are established therapies for diseases like COPD. If Moguisteine were a direct acetylcholine antagonist, it would be expected to inhibit acetylcholine-induced bronchoconstriction.

The following diagram illustrates the established cholinergic signaling pathway in airway smooth muscle and where a direct antagonist would act.

Figure 1: Cholinergic signaling pathway leading to bronchoconstriction and the site of action for a direct acetylcholine antagonist.

Given the experimental evidence, it is more likely that Moguisteine's antitussive and anti-inflammatory effects occur through mechanisms independent of direct muscarinic receptor blockade on airway smooth muscle.

Proposed Mechanisms of Action

Modulation of Rapidly Adapting Receptors (RARs)

The most compelling evidence for Moguisteine's mechanism of action points to its effect on pulmonary rapidly adapting receptors (RARs). These are sensory nerve endings in the airway epithelium that are sensitive to mechanical and chemical stimuli, and their activation is a key trigger for the cough reflex.

A study by Sant'Ambrogio et al. (1997) demonstrated that Moguisteine significantly reduced the increased discharge of RARs in response to capsaicin aerosol in anesthetized guinea pigs. The study concluded that the antitussive action of Moguisteine is mediated, at least in part, by decreasing the excitatory response of RARs to tussive stimuli.

The following diagram illustrates this proposed mechanism.

Figure 2: Proposed mechanism of Moguisteine via modulation of Rapidly Adapting Receptors (RARs) to suppress the cough reflex.

Activation of ATP-Sensitive Potassium (K-ATP) Channels

Another potential mechanism of action for Moguisteine is the opening of ATP-sensitive potassium (K-ATP) channels. The opening of these channels in nerve cells leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This would reduce the excitability of the sensory nerves in the airways, consistent with the observed effects on RARs.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for understanding how the quantitative data were generated.

In Vivo Antitussive Activity Assessment (Guinea Pig Model)

-

Objective: To determine the dose-dependent antitussive effect of Moguisteine against various cough stimuli.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Animals are placed in a transparent plethysmograph chamber.

-

Aerosolized cough-inducing agent (e.g., 7.5% citric acid or 30 µM capsaicin) is delivered into the chamber for a fixed period (e.g., 3 minutes).

-

The number of coughs is recorded by a trained observer and often confirmed by sound recordings and pressure changes within the plethysmograph.

-

Moguisteine or a vehicle/comparator drug is administered orally (p.o.) or intravenously (i.v.) at a set time before the challenge.

-

Dose-response curves are generated, and the ED₅₀ (the dose required to reduce the number of coughs by 50%) is calculated.

-

-

Visualization of Workflow:

Figure 3: Experimental workflow for assessing the antitussive activity of Moguisteine in the guinea pig cough model.

Assessment of Bronchoconstriction (In Vivo)

-

Objective: To determine if Moguisteine can inhibit bronchoconstriction induced by acetylcholine.

-

Animals: Anesthetized, mechanically ventilated guinea pigs.

-

Procedure:

-

Animals are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.

-

Intratracheal pressure is monitored as an index of bronchoconstriction.

-

A bronchoconstrictor agent (e.g., acetylcholine) is administered intravenously.

-

The increase in intratracheal pressure is measured.

-

Moguisteine or vehicle is administered prior to the acetylcholine challenge to assess any inhibitory effect.

-

Clinical Trial for Cough in Chronic Respiratory Diseases

-

Objective: To evaluate the efficacy and safety of Moguisteine in patients with chronic cough.

-

Design: A multicenter, double-blind, randomized, placebo-controlled trial.

-

Participants: Patients with a persistent cough associated with chronic respiratory disorders (e.g., COPD, pulmonary fibrosis).

-

Procedure:

-

Patients are randomly assigned to receive either Moguisteine (e.g., 200 mg t.i.d.) or a matching placebo for a set duration (e.g., 4 days).

-

The primary endpoint is the change in the number of coughs over a specific period (e.g., 2 hours in the morning), objectively measured or recorded in a diary.

-

Secondary endpoints may include subjective assessments of cough severity and frequency using visual analog scales (VAS).

-

Safety is monitored through the recording of adverse events and laboratory tests.

-

Conclusion

The available scientific evidence indicates that Moguisteine is an effective, peripherally acting antitussive agent with a good safety profile. However, the classification of Moguisteine as a direct acetylcholine antagonist is not supported by key preclinical data, specifically its inability to prevent acetylcholine-induced bronchoconstriction. The primary mechanism of its antitussive action appears to be the modulation of sensory nerve activity in the airways, particularly the inhibition of rapidly adapting receptors (RARs), potentially through the activation of K-ATP channels.

For drug development professionals, this distinction is critical. Moguisteine represents a therapeutic option for cough that is mechanistically distinct from centrally acting opioids and from anticholinergic agents that target bronchoconstriction. Future research should focus on further elucidating its interaction with sensory nerve channels and receptors to fully characterize its pharmacological profile and identify patient populations most likely to benefit from this targeted therapeutic approach.

References

- 1. Moguisteine: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moguisteine - Wikipedia [en.wikipedia.org]

- 3. Clinical trial of the efficacy and safety of moguisteine in patients with cough associated with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of moguisteine on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Thiazolidine Class in Expectorant and Antitussive Effects: A Technical Guide

Introduction: The thiazolidine ring is a versatile five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, giving rise to a wide array of pharmacologically active compounds.[1][2] While prominently known for anti-diabetic agents (thiazolidinediones or TZDs),[3][4] other derivatives of this class have been developed as potent mucoactive drugs, demonstrating significant expectorant and antitussive properties. These agents are crucial in the management of respiratory conditions characterized by the hypersecretion of viscous mucus, such as chronic obstructive pulmonary disease (COPD) and bronchitis.[5] This guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental validation of thiazolidine derivatives, with a focus on compounds like Erdosteine and Letosteine, intended for researchers and drug development professionals.

Mechanism of Action: A Dual Approach

Thiazolidine derivatives exert their therapeutic effects in the respiratory tract through a multi-faceted mechanism, primarily centered on mucolysis (expectorant action) which consequently leads to an antitussive effect.

Expectorant and Mucolytic Effects

The primary expectorant action of thiazolidine-based drugs is their ability to directly break down the complex structure of mucus, a process known as mucolysis. This is achieved through several synergistic actions:

-

Disruption of Disulfide Bonds: The hallmark of thiol-bearing thiazolidine derivatives, such as Erdosteine and Letosteine, is their ability to cleave the disulfide (-S-S-) bonds that cross-link mucin glycoproteins. Mucins are the primary structural components responsible for the gel-like, viscoelastic properties of mucus. Erdosteine itself is a prodrug; after hepatic first-pass metabolism, it is converted into active metabolites containing free sulfhydryl (-SH) groups. These groups chemically reduce the disulfide bridges in mucin fibers, depolymerizing the large mucin molecules and significantly reducing mucus viscosity and elasticity.

-

Antioxidant Activity: Many thiazolidine derivatives possess antioxidant properties, scavenging free radicals. Oxidative stress in the airways is known to exacerbate mucus hypersecretion and inflammation. By neutralizing reactive oxygen species (ROS), these compounds can reduce inflammation and modulate mucus production at a cellular level.

-

Regulation of Mucus Secretion: Research suggests these compounds can influence the activity of goblet cells and submucosal glands, which are responsible for producing mucus. They help regulate mucus production and viscosity, restoring a healthier balance.

-

Improved Mucociliary Clearance: By making mucus less viscous and adhesive, thiazolidine derivatives facilitate its removal from the airways via the natural mucociliary transport system. Some compounds, like Erdosteine, have been shown to directly promote mucociliary transport.

Antitussive Effects

The antitussive (cough-suppressing) action of the thiazolidine class is largely a secondary consequence of their potent mucolytic and expectorant effects. However, there is evidence for a more direct, peripheral mechanism as well.

-

Indirect Suppression: By clearing excess, thickened mucus, these drugs reduce the stimulation of irritant receptors in the airway lining. This reduction in peripheral stimuli lessens the afferent signals to the brain's cough center, thereby decreasing cough frequency and severity.

-

Direct Suppression of Chemical-Induced Cough: Studies on Erdosteine have demonstrated its ability to suppress cough reflexes induced by chemical irritants like citric acid in guinea pig models. This suggests a direct inhibitory effect on the sensory nerve pathways involved in the cough reflex, distinct from centrally acting antitussives like codeine or dextromethorphan which act on the brainstem. Erdosteine did not, however, suppress mechanically induced cough, indicating a specific action against chemical sensory triggers.

Signaling Pathways in Mucin Production

Understanding the signaling pathways that control mucin gene expression is critical for developing targeted therapies. Various insults, including bacteria, pollutants, and inflammatory mediators, can trigger these pathways, leading to mucus hypersecretion. Several thiazolidine derivatives exert their regulatory effects by modulating these cascades. Studies have identified common signaling elements that converge to activate the transcription of mucin genes, particularly MUC5AC and MUC2. Key components include the protein tyrosine kinase c-Src, the MAP kinase pathway (MEK 1/2 and Erk 1/2), and the transcription factor NF-κB.

Caption: Intracellular signaling pathways controlling mucin gene transcription.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical and clinical studies on key mucoactive agents, including thiazolidine derivatives.

| Compound | Class | Dosage / Concentration | Model | Key Findings | Reference |

| Erdosteine | Thiazolidine Derivative | 300 mg twice daily | Human (COPD) | Reduced cough frequency and severity more effectively than placebo. Reduced sputum adhesivity more effectively than ambroxol. | |

| Erdosteine (Metabolite M1) | Thiazolidine Derivative | 10 μM to 1 mM | In vitro (Porcine Mucin) | Significantly reduced the viscosity of mucin in a concentration-dependent manner. | |

| Letosteine | Thiazolidine Derivative | 25 mg x 3/day | Human (Children, Acute Bronchitis) | Led to a significant decrease in fever and faster regression of thoracic symptoms compared to placebo. | |

| N-Acetylcysteine (NAC) | Thiol Compound | 5-15 mM | In vitro (Rat Trachea) | Did not affect mucin secretion. | |

| S-Carboxymethylcysteine (SCMC) | Thiol Compound | 5 and 10 mM | In vitro (Rat Trachea) | Reduced production of radiolabeled mucus glycoprotein by 24% and 37%, respectively. | |

| Sobrerol | Terpene Derivative | 300 mg/day | Human | Showed better reduction of expectorate viscosity and was better tolerated than N-acetylcysteine. |

Experimental Protocols & Workflows

The evaluation of expectorant and antitussive agents relies on standardized in vitro and in vivo models.

In Vitro Mucolytic Activity Assay

This assay directly measures a compound's ability to reduce the viscosity of mucus or a mucus simulant.

Detailed Methodology:

-

Preparation of Mucin Solution: A standardized solution of mucus simulant (e.g., porcine stomach mucin or duck egg albumen) is prepared in a buffer to mimic physiological conditions.

-

Treatment: The test compound (e.g., the active metabolite of Erdosteine) is added to the mucin solution at various concentrations. A positive control (e.g., N-acetylcysteine) and a negative control (vehicle) are run in parallel.

-

Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the chemical reaction to occur.

-

Viscosity Measurement: The viscosity of each sample is measured using a viscometer (e.g., an Ostwald viscometer), which determines the flow time of the fluid through a capillary tube.

-

Analysis: A reduction in viscosity compared to the negative control indicates mucolytic activity. The results are often expressed as a percentage decrease in viscosity.

Caption: Workflow for an in vitro mucolytic activity assay.

In Vivo Antitussive Model (Chemically-Induced Cough)

This model assesses a drug's ability to suppress the cough reflex in a living organism.

Detailed Methodology:

-

Animal Acclimatization: Guinea pigs are acclimatized to the experimental environment.

-

Drug Administration: Animals are pre-treated with the test compound (e.g., Erdosteine), a positive control (e.g., codeine), or a vehicle via a specific route (e.g., oral gavage).

-

Cough Induction: After a set pre-treatment time, the animals are placed in a whole-body plethysmograph chamber. An aerosolized solution of a chemical tussive agent (e.g., 0.3 M citric acid or ammonia liquor) is delivered into the chamber for a fixed duration to induce coughing.

-

Data Recording: The number of coughs is recorded for a specified period (e.g., 10 minutes) using a microphone and specialized software to analyze the characteristic sound and pressure changes associated with a cough.

-

Analysis: The cough frequency in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition. The latency to the first cough may also be measured.

Caption: Workflow for an in vivo chemically-induced antitussive assay.

Logical Relationship of Therapeutic Actions

The expectorant and antitussive effects of the thiazolidine class are intrinsically linked. The primary mucolytic action drives the reduction in cough symptoms.

Caption: Relationship between mucolytic and antitussive actions.

Conclusion

Thiol-containing thiazolidine derivatives represent a clinically significant class of mucoactive agents. Their primary mechanism involves the direct cleavage of disulfide bonds in mucin polymers, leading to a marked reduction in sputum viscosity and improved mucociliary clearance. This potent expectorant action is the main driver of their antitussive efficacy, as it reduces peripheral airway irritation. Furthermore, evidence suggests a direct, peripherally-mediated suppression of the chemically-induced cough reflex, adding another dimension to their therapeutic profile. The combination of mucolytic, antioxidant, and antitussive properties makes these compounds a valuable tool in the pharmacotherapy of acute and chronic respiratory diseases associated with productive cough and mucus hypersecretion. Future research may further elucidate their interactions with specific ion channels and inflammatory pathways in the airways, potentially opening new avenues for drug development.

References

- 1. e3s-conferences.org [e3s-conferences.org]